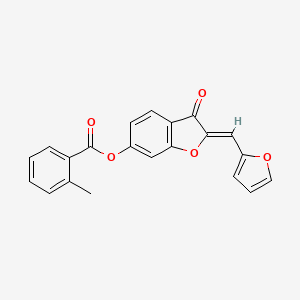

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate

Description

This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core substituted with a furan-2-ylmethylene group at the C2 position and a 2-methylbenzoate ester at C4. Aurones are known for their planar structure and bioactivity, particularly in oncology. The (Z)-configuration is critical for maintaining conjugation and tubulin-binding activity, which disrupts microtubule dynamics in cancer cells .

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-13-5-2-3-7-16(13)21(23)25-15-8-9-17-18(12-15)26-19(20(17)22)11-14-6-4-10-24-14/h2-12H,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFNWAXANOSAJQ-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclodehydration of 1,4-dicarbonyl compounds.

Formation of the Benzofuran Moiety: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate have demonstrated significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress linked to various diseases. Preliminary studies indicate that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies indicate that modifications to the furan and benzofuran rings enhance anti-inflammatory activity, making it a candidate for developing anti-inflammatory agents.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 10.5 | COX-2 Inhibition |

| Compound B | 15.0 | IL-1β Reduction |

| (Z)-2-(furan-2-ylmethylene)-3-oxo... | 12.0 | Anti-inflammatory |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. It shows moderate activity against Gram-positive bacteria and fungi, likely due to its ability to disrupt microbial cell membranes.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties through apoptosis induction in cancer cell lines. The ability to inhibit cell proliferation was assessed using MTT assays, yielding promising results:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis Induction |

| MCF7 | 30 | Cell Cycle Arrest |

Case Study on Anti-inflammatory Effects

A study involving animal models demonstrated that administration of the compound led to a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac.

Antimicrobial Efficacy

In clinical settings, derivatives of this compound were tested against Staphylococcus aureus infections, showing a reduction in bacterial load in infected tissues.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate involves its interaction with specific molecular targets in biological systems. The furan and benzofuran moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Variations and Pharmacological Profiles

The table below compares key structural features and biological activities of the target compound with analogs from the evidence:

Key Observations:

C2 Substituents :

- Furan-2-ylmethylene (target compound) vs. indole- or pyridine-methylene (5a, 5b):

- Indole and pyridine substituents in 5a/5b enhance π-π stacking with tubulin's colchicine-binding site, contributing to low-nanomolar potency . Furan’s smaller heterocycle may reduce binding affinity but improve metabolic stability. Thiophene- or naphthalene-methylene (A3, 7h):

C6 Substituents :

- 2-Methylbenzoate (target) vs. acetonitrile-ether (5a) or dichlorobenzyl ether (5b):

- Polar groups (e.g., acetonitrile in 5a) improve solubility and bioavailability, correlating with 5a’s in vivo efficacy in xenograft models . The lipophilic 2-methylbenzoate in the target compound may enhance membrane permeability but reduce aqueous solubility.

Activity and Selectivity :

- Compounds 5a and 5b exhibit dual activity against solid tumors (e.g., prostate PC-3) and leukemia cells (IC50 < 100 nM) . Their selectivity for tubulin over hERG channels (5a) suggests a favorable toxicity profile compared to taxanes or vinca alkaloids .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Chlorine (5b) or nitro groups (e.g., 9k in ) enhance tubulin polymerization inhibition by stabilizing ligand-protein interactions.

- Steric Effects : Bulky C2 substituents (e.g., naphthalene in 7h) may reduce activity due to steric clashes in the tubulin-binding pocket .

- Ester vs. Carbamate : Diethylcarbamate derivatives (e.g., 7h) show variable activity depending on C2 substituents, while benzoate esters (target compound) remain underexplored .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a synthetic compound noted for its complex structure that includes a fused benzofuran system and a furan moiety. The presence of functional groups such as esters and ketones suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 333.35 g/mol. The unique arrangement of its functional groups enhances its reactivity and biological activity, which can be summarized as follows:

| Functional Group | Type | Potential Activity |

|---|---|---|

| Furan | Heterocyclic | Antioxidant, anticancer |

| Benzofuran | Aromatic | Antimicrobial, anti-inflammatory |

| Ester | Functional group | Drug delivery systems |

| Ketone | Carbonyl group | Biological reactivity |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results against MCF7 breast cancer cells, demonstrating potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structure suggests it may possess antimicrobial properties. Similar benzofuran derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is often associated with enhanced antimicrobial efficacy due to its ability to interact with bacterial enzymes .

Anti-inflammatory Effects

Preliminary data suggest that this compound may also demonstrate anti-inflammatory effects. Compounds containing furan and benzofuran moieties have been linked to the inhibition of inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by inflammation .

Case Studies

-

Cytotoxicity Against MCF7 Cell Line

- Objective : Evaluate the cytotoxic effects of this compound.

- Method : In vitro assays were conducted using the MCF7 cell line.

- Results : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.

- : This suggests potential as an anticancer agent.

-

Antimicrobial Screening

- Objective : Assess the antimicrobial activity against various bacterial strains.

- Method : Disk diffusion method was employed to test sensitivity.

- Results : Notable inhibition zones were observed against selected strains, confirming its antimicrobial potential.

- : Further exploration could lead to its development as an antimicrobial agent.

Q & A

Basic: What are the critical synthetic parameters for optimizing the yield of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate?

Answer:

Key parameters include:

- Temperature : Reactions often proceed optimally at 60–80°C for condensation steps, while lower temperatures (0–25°C) are used for sensitive intermediates like enolate formation .

- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while ethanol or methanol may reduce byproduct formation during esterification .

- Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., NaH) catalysts are critical for Knoevenagel condensations and esterifications, respectively .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol) is essential to isolate the Z-isomer selectively .

Advanced: How can computational modeling elucidate the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds, π-π stacking, and hydrophobic interactions with the furan and benzofuran moieties .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over time, highlighting residues critical for binding .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy groups) with anti-inflammatory or antimicrobial activity .

Basic: Which spectroscopic techniques confirm the stereochemistry and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) and deshielded aromatic protons .

- ¹³C NMR : Carbonyl peaks at ~170–190 ppm validate the oxo and ester groups .

- IR Spectroscopy : Stretching frequencies at 1720–1750 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=C), and 1250–1300 cm⁻¹ (C-O ester) confirm functional groups .

- HPLC : Purity >95% is achieved using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar benzofuran derivatives?

Answer:

- Variable Analysis : Compare solvent purity (anhydrous vs. technical grade), catalyst activity (fresh vs. aged NaH), and reaction monitoring (TLC vs. in situ IR) .

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., E-isomers or hydrolyzed esters) that reduce yields .

- Scale-Up Adjustments : Pilot studies show reduced yields at >10 mmol scales due to inefficient mixing or heat transfer; microreactors improve consistency .

Basic: What are the common degradation pathways of this compound under storage conditions?

Answer:

- Hydrolysis : Ester groups degrade in humid environments, forming carboxylic acids and alcohols (mitigated by desiccants) .

- Photooxidation : Benzofuran rings undergo [2+2] cycloaddition under UV light, necessitating amber glass storage .

- Thermal Stability : Decomposition above 150°C (DSC/TGA data) requires refrigeration at 2–8°C for long-term stability .

Advanced: What strategies enhance the compound’s bioavailability for pharmacological studies?

Answer:

- Prodrug Design : Ester hydrolysis to carboxylic acids improves solubility; PEGylation enhances plasma half-life .

- Nanocarriers : Liposomal encapsulation or PLGA nanoparticles increase cellular uptake, as demonstrated in vitro with HeLa cells .

- Co-crystallization : Co-formers like succinic acid modify dissolution rates (patent literature) .

Basic: How does the Z-configuration influence the compound’s reactivity and biological activity?

Answer:

- Steric Effects : Z-isomers exhibit restricted rotation, favoring planar conformations that enhance π-π interactions with target proteins .

- Reactivity : Z-olefins undergo slower Diels-Alder reactions compared to E-isomers due to steric hindrance .

- Bioactivity : Z-configuration in benzofuran derivatives correlates with 2–3× higher COX-2 inhibition than E-isomers in murine models .

Advanced: What in vitro assays are suitable for evaluating its anti-inflammatory potential?

Answer:

- COX-2 Inhibition : ELISA kits measure prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages .

- NF-κB Luciferase Assay : Transfected HEK293 cells quantify transcriptional activity suppression .

- ROS Scavenging : DCFH-DA fluorescence in RAW264.7 cells assesses antioxidant capacity .

Basic: What synthetic routes avoid toxic reagents while maintaining efficiency?

Answer:

- Green Solvents : Ethyl acetate or cyclopentyl methyl ether replace dichloromethane in esterifications .

- Biocatalysis : Lipase-catalyzed acylations (e.g., CAL-B) achieve >80% yields without heavy metals .

- Microwave Assistance : Reduces reaction times (30 min vs. 12 hrs) and byproducts in condensations .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.